

# Enhancing Drug Solubility and Bioavailability with Poloxamer 188: Application Notes and Protocols

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Compound of Interest					
Compound Name:	Poloxamer 188				
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### **Abstract**

Poloxamer 188, a nonionic triblock copolymer, has emerged as a valuable excipient in pharmaceutical formulations to address the challenges of poor drug solubility and bioavailability. Its amphiphilic nature, comprising a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks, enables it to function as an effective solubilizing agent, emulsifier, and stabilizer.[1] This document provides detailed application notes and experimental protocols for utilizing Poloxamer 188 to enhance the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Key methodologies such as solid dispersion and micellar solubilization are discussed, supported by quantitative data and step-by-step procedures for formulation and characterization.

### **Introduction to Poloxamer 188**

**Poloxamer 188** (also known by the trade name Pluronic® F-68) is a white, waxy, free-flowing granular solid.[1] It is a non-toxic and non-irritating material, making it suitable for various administration routes, including oral, parenteral, and topical formulations.[1][2] The unique properties of **Poloxamer 188** stem from its block copolymer structure, which allows for self-assembly into micelles in aqueous solutions above the critical micelle concentration (CMC).[3]



This micellization process is crucial for encapsulating and solubilizing hydrophobic drug molecules, thereby improving their dissolution and subsequent absorption.[4]

Physicochemical Properties of Poloxamer 188:

Property	Value	Reference
Average Molecular Weight	7680–9510 g/mol	[5]
Appearance	White, waxy, free-flowing prilled granules or cast solid	[1]
Oxyethylene Content	79.9–83.7%	[5]
Critical Micelle Concentration (CMC)	0.040–0.46 mM	[6]
Administration Routes	Injection, ophthalmic, oral, periodontal, topical	[1]

### Mechanisms of Solubility and Bioavailability Enhancement

**Poloxamer 188** primarily enhances drug solubility and bioavailability through two key mechanisms:

- Micellar Solubilization: In aqueous environments, Poloxamer 188 molecules self-assemble
  into spherical structures called micelles. The hydrophobic PPO core serves as a reservoir for
  poorly soluble drug molecules, while the hydrophilic PEO corona forms a protective shell that
  interfaces with the aqueous medium. This encapsulation effectively increases the drug's
  solubility and protects it from degradation.
- Solid Dispersion: This technique involves dispersing the drug within a hydrophilic carrier matrix at a molecular level.[7][8] When Poloxamer 188 is used as the carrier, it can reduce drug crystallinity, enhance wettability, and improve the dissolution rate of the API.[7][9] Solid dispersions can be prepared using methods such as melting (fusion) and solvent evaporation.[7][10][11]



### Quantitative Data on Solubility and Dissolution Enhancement

The following tables summarize the quantitative improvements in drug solubility and dissolution achieved by formulating with **Poloxamer 188**, as reported in various studies.

Table 1: Enhancement of Drug Solubility with Poloxamer 188

Drug	Formulation Method	Drug:Poloxam er 188 Ratio	Solubility Enhancement	Reference
Lornoxicam	Solvent Evaporation	1:3	Significant increase in apparent solubility with increasing carrier concentration.	[12][13]
Dexibuprofen	Ternary Inclusion Complex with HPβCD	1:4:10% (DEX:HPβCD:PX M-188)	Increased solubility to 42.66 mg/mL compared to the binary complex.	[9]
Erlotinib HCl	Solvent Evaporation	1:5	Increased solubility in a concentration-dependent manner.	[11]
Piroxicam	Solid Dispersion (Melting)	Optimized with 3% P188	Significant enhancement in saturation solubility.	[7]

Table 2: Enhancement of Drug Dissolution Rate with Poloxamer 188



Drug	Formulation Method	Drug:Poloxam er 188 Ratio	Dissolution Rate Improvement	Reference
Piroxicam	Solid Dispersion (Melting)	Optimized with 3% P188	22.22% increase in dissolution rate compared to pure drug.	[7]
Erlotinib HCl	Solid Dispersion (Solvent Evaporation)	1:5	Maximum drug release of 90.07 ± 0.78%.	[11]
Rofecoxib	Solid Dispersion (Melting)	Optimized	Enhanced dissolution due to decreased crystallinity.	[14]
Lornoxicam	Solid Dispersion (Solvent Evaporation)	1:3	Showed maximum dissolution efficiency among all formulations.	[10][12]
Itraconazole	Direct Compression	10% and 30% PLX	Accelerated dissolution.	

### **Experimental Protocols**

This section provides detailed protocols for preparing and evaluating drug formulations using **Poloxamer 188**.

### **Preparation of Solid Dispersions**

4.1.1. Melting Method (Fusion Method)

This method is suitable for thermally stable drugs and carriers.



 Materials: Poorly soluble drug, Poloxamer 188, water bath, magnetic stirrer, mortar and pestle, sieves.

### Protocol:

- Accurately weigh the required amounts of the drug and Poloxamer 188 according to the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).[11]
- Melt the Poloxamer 188 in a water bath at a temperature of approximately 80°C until a clear, homogeneous solution is obtained.[7]
- Add the drug to the molten **Poloxamer 188** with continuous stirring until a uniform,
   transparent solution is achieved, ensuring complete dissolution of the drug.[7]
- Cool the molten mixture rapidly by placing it in an ice bath to solidify.
- Pulverize the solidified mass using a mortar and pestle.
- Pass the resulting powder through a sieve (e.g., #60) to obtain a uniform particle size.
- Store the prepared solid dispersion in a desiccator until further evaluation.

### 4.1.2. Solvent Evaporation Method

This method is suitable for thermolabile drugs.

- Materials: Poorly soluble drug, Poloxamer 188, a common volatile solvent (e.g., methanol, ethanol), beaker, magnetic stirrer, petri dish, desiccator, sieve.
- Protocol:
  - Weigh the calculated quantities of the drug and Poloxamer 188 for the desired ratio (e.g., 1:1, 1:2, 1:3).[12]
  - Dissolve both the drug and Poloxamer 188 in a sufficient volume of a common solvent (e.g., 20 ml of methanol) in a beaker with stirring to form a clear solution.[12]



- Pour the solution into a petri dish and allow the solvent to evaporate at room temperature overnight.[12]
- Scrape the resulting solid mass from the petri dish.
- Place the product in a desiccator for 24 hours to ensure complete removal of any residual solvent.[12]
- Sieve the dried solid dispersion through a #60 sieve and store it in a desiccator.

### **Preparation of Mixed Micelles by Thin-Film Hydration**

This method is used to create micellar formulations for enhanced solubility and bioavailability. [15]

- Materials: Poorly soluble drug, Poloxamer 188, another surfactant/polymer (e.g., TPGS-1000), organic solvent (e.g., chloroform, methanol), round-bottom flask, rotary evaporator, phosphate buffer, bath sonicator.
- Protocol:
  - Accurately weigh the drug, Poloxamer 188, and any other co-formers.
  - Dissolve all components in a suitable organic solvent in a round-bottom flask.
  - Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.
  - Hydrate the thin film with a pre-warmed aqueous buffer (e.g., phosphate buffer) by rotating the flask.
  - Sonicate the resulting suspension in a bath sonicator to form a clear micellar solution.

### **Characterization and Evaluation Protocols**

4.3.1. Saturation Solubility Study

This study determines the extent of solubility enhancement.



### Protocol:

- Prepare a series of screw-capped vials containing a fixed volume of dissolution medium (e.g., 20 ml of distilled water or phosphate buffer pH 6.8).[12]
- Add an excess amount of the pure drug or the prepared formulation (solid dispersion or micellar solution) to each vial.
- Shake the vials in a rotary bath shaker for 24 hours at a constant temperature.
- After 24 hours, filter the suspensions through a suitable filter (e.g., Whatman no. 1 filter paper).[12]
- Dilute the filtrate appropriately and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry).[12]

### 4.3.2. In Vitro Dissolution Testing

This test evaluates the rate at which the drug is released from the formulation.

### Protocol:

- Prepare the dissolution medium (e.g., 900 mL of 0.1N HCl, pH 1.2).[7]
- $\circ$  Place the dissolution medium in the dissolution apparatus (e.g., USP Type I or II) and maintain the temperature at 37  $\pm$  0.5 °C.[7]
- Place a known amount of the pure drug or the formulation (equivalent to a specific dose of the drug) into the dissolution vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 rpm).[7]
- Withdraw aliquots (e.g., 10 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.[7]
- Filter the samples and analyze for drug content using a suitable analytical method.



• Calculate the cumulative percentage of drug released at each time point.

# Visualizations Mechanism of Micellar Solubilization

# Aqueous Environment Poloxamer 188 Monomers Poorly Soluble Drug Particles Self-Assembly Encapsulation Above Critical Micelle Concentration (CMC) Hydrophobic Core (PPO) Enhanced Solubility & Bioavailability

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Solubilized Drug in Aqueous Phase

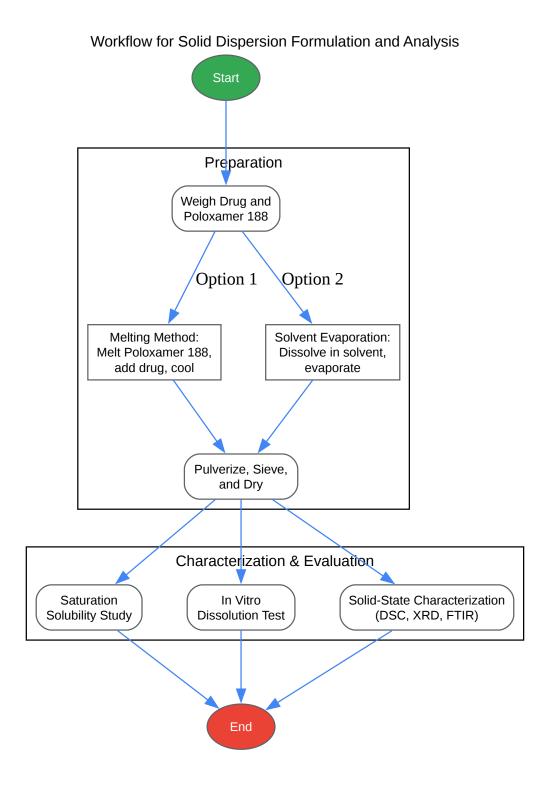




Caption: Self-assembly of **Poloxamer 188** monomers into micelles to encapsulate and solubilize poorly soluble drugs.

## **Experimental Workflow for Solid Dispersion Preparation** and **Evaluation**





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